molecular formula C14H17N3O B2801062 1,1-Diethyl-3-quinolin-3-ylurea CAS No. 510734-36-8

1,1-Diethyl-3-quinolin-3-ylurea

Cat. No. B2801062
CAS RN: 510734-36-8
M. Wt: 243.31
InChI Key: PRHJTFYVMMLJEO-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-quinolin-3-ylurea is a chemical compound with the molecular formula C14H17N3O . It is a derivative of quinoline, a heterocyclic aromatic compound . Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry .


Molecular Structure Analysis

The molecular structure of 1,1-Diethyl-3-quinolin-3-ylurea consists of a quinoline core with two ethyl groups and a urea group attached . The quinoline core is a bicyclic compound that contains a benzene ring fused with a pyridine ring .


Chemical Reactions Analysis

While specific chemical reactions involving 1,1-Diethyl-3-quinolin-3-ylurea are not detailed in the available resources, quinoline derivatives are known to participate in various transformations . These include alkylation by alkyl halides, thiolation by aryl/alkyl/heteroaryl thiols and diselenides, ring contraction to indole derivatives, and annulation with additional cycles .

Scientific Research Applications

Chemical Synthesis and Applications

1,1-Diethyl-3-quinolin-3-ylurea, as a chemical entity, may not have direct mentions in scientific literature under this precise name; however, research involving closely related quinoline derivatives showcases the versatility of quinoline compounds in various scientific applications. These applications span from organic synthesis methods to potential therapeutic uses, demonstrating the broad utility of quinoline and its derivatives in scientific research.

  • Synthetic Methodologies : Quinoline derivatives have been synthesized using palladium-catalyzed reactions, highlighting innovative approaches to crafting potentially biologically active compounds. These synthetic strategies offer pathways to various quinoline derivatives, underscoring the chemical versatility and potential for further functionalization (Gulyukina & Beletskaya, 2010).

  • Therapeutic Potential : Some quinoline derivatives have been studied for their protective effects against amyloid-beta in Alzheimer's disease, showcasing the therapeutic potential of these compounds. The research explored the effects of specific quinoline derivatives on cognitive behavior, synaptic genes, and mitochondrial quality, indicating their promise as molecules to counteract age- and amyloid-beta-induced toxicities in neurodegenerative disorders (Vijayan, Bose, & Reddy, 2021).

  • Material Science : Quinoline derivatives have been investigated for their luminescent properties and hydrogen-bonding interactions in solid-state materials. These studies contribute to the understanding of how quinoline-based compounds can influence the properties of materials, potentially leading to applications in optoelectronics and material science (Bai, Young, & Hor, 2017).

  • Antiviral Research : Quinoline derivatives have also been explored for their role as allosteric HIV-1 integrase inhibitors, demonstrating the potential to block multiple steps of HIV-1 integration. This research outlines the multifaceted mechanisms by which quinoline compounds can interfere with viral replication, offering insights into their development as antiretroviral agents (Kessl et al., 2012).

  • Antioxidant Properties : Novel quinoline derivatives have been synthesized and evaluated for their antioxidant activities, revealing that certain quinoline compounds exhibit higher antioxidant activities than standard antioxidants. This suggests potential applications in combating oxidative stress-related diseases (Hassan, Abdel‐kariem, & Ali, 2017).

Future Directions

Quinoline and its derivatives have been the focus of many research studies due to their potential biological and pharmaceutical activities . Future research may focus on the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods . Additionally, the exploration of the biological and pharmaceutical activities of these compounds is a promising area for future research .

properties

IUPAC Name

1,1-diethyl-3-quinolin-3-ylurea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-3-17(4-2)14(18)16-12-9-11-7-5-6-8-13(11)15-10-12/h5-10H,3-4H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHJTFYVMMLJEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1=CC2=CC=CC=C2N=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1-Diethyl-3-quinolin-3-ylurea

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